2-Hydroxy-3-methyl-5-propyl-benzaldehyde
Description
2-Hydroxy-3-methyl-5-propyl-benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxy group at the ortho position (C2), a methyl group at C3, and a propyl chain at C5. Benzaldehydes with multiple substituents are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to participate in condensation reactions (e.g., Schiff base formation) and act as directing groups in metal-catalyzed C–H activation .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-propylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-8(2)11(13)10(6-9)7-12/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
UONHSDOJWSWECI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Related Benzaldehydes
| Compound | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 2-Hydroxy-3-methyl-5-propyl-benzaldehyde | 2-OH, 3-CH₃, 5-C₃H₇ | Aldehyde, Hydroxy | Intramolecular H-bonding (OH→CHO), electron-withdrawing (CHO), electron-donating (CH₃, C₃H₇) |
| Salicylaldehyde (2-hydroxybenzaldehyde) | 2-OH | Aldehyde, Hydroxy | Strong intramolecular H-bonding, enhanced acidity of OH group |
| 3-Methyl-5-propylbenzaldehyde | 3-CH₃, 5-C₃H₇ | Aldehyde | Electron-donating alkyl groups increase lipophilicity |
| 4-Hydroxy-3-methylbenzaldehyde | 4-OH, 3-CH₃ | Aldehyde, Hydroxy | Para-OH reduces H-bonding with CHO, moderate electron withdrawal |
Key Insights :
- The 2-hydroxy group in the target compound facilitates intramolecular hydrogen bonding with the aldehyde, stabilizing the structure and reducing aldehyde reactivity compared to non-hydroxy analogs .
Key Insights :
- Unlike benzamide derivatives (e.g., ), the target compound’s synthesis likely relies on aromatic electrophilic substitution rather than acylation.
- The propyl group may necessitate regioselective alkylation strategies to avoid isomer formation.
Physicochemical Properties
Table 3: Spectral and Physical Properties
| Property | This compound | Salicylaldehyde | 3-Methyl-5-propylbenzaldehyde |
|---|---|---|---|
| IR (C=O stretch) | ~1680–1700 cm⁻¹ | ~1665 cm⁻¹ (H-bonded) | ~1710 cm⁻¹ |
| ¹H NMR (Aldehyde proton) | ~9.8–10.0 ppm (deshielded by OH) | ~10.1 ppm | ~10.2 ppm |
| Solubility | Moderate in polar solvents (e.g., ethanol) | High in polar solvents | Low in water, high in DCM |
| Thermal Stability | Likely stable up to 150°C (inferred) | Decomposes above 200°C | Stable up to 180°C |
Key Insights :
- The deshielded aldehyde proton in the target compound (vs. 3-methyl-5-propylbenzaldehyde) reflects the electron-withdrawing effect of the ortho-hydroxy group .
- Lipophilicity (logP) is expected to follow: 3-methyl-5-propylbenzaldehyde > target compound > salicylaldehyde due to alkyl vs. polar groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
